molecular formula C8H9F2N B13012383 2-(Difluoromethyl)-3,6-dimethylpyridine

2-(Difluoromethyl)-3,6-dimethylpyridine

Cat. No.: B13012383
M. Wt: 157.16 g/mol
InChI Key: TXYSITBELPOFLC-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-3,6-dimethylpyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of scientific research. The presence of the difluoromethyl group imparts unique chemical properties to the molecule, making it a valuable building block in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-3,6-dimethylpyridine typically involves the introduction of the difluoromethyl group onto a pyridine ring. One common method is the direct C-H difluoromethylation of pyridines using difluoromethylation reagents. This process can be facilitated by transition metal catalysts or radical initiators .

Industrial Production Methods: Industrial production of this compound often employs continuous flow techniques to ensure high efficiency and yield. The use of fluoroform as a difluoromethylation reagent in continuous flow systems has been reported to be effective .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-3,6-dimethylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include difluoromethylated pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-(Difluoromethyl)-3,6-dimethylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-3,6-dimethylpyridine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. This interaction can modulate biological pathways and lead to desired therapeutic effects .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)-3,6-dimethylpyridine
  • 2-(Chloromethyl)-3,6-dimethylpyridine
  • 2-(Bromomethyl)-3,6-dimethylpyridine

Comparison: 2-(Difluoromethyl)-3,6-dimethylpyridine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its trifluoromethyl and halomethyl analogs, the difluoromethyl group provides a balance between lipophilicity and hydrogen bond donor ability, making it particularly valuable in drug design .

Properties

Molecular Formula

C8H9F2N

Molecular Weight

157.16 g/mol

IUPAC Name

2-(difluoromethyl)-3,6-dimethylpyridine

InChI

InChI=1S/C8H9F2N/c1-5-3-4-6(2)11-7(5)8(9)10/h3-4,8H,1-2H3

InChI Key

TXYSITBELPOFLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)C)C(F)F

Origin of Product

United States

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